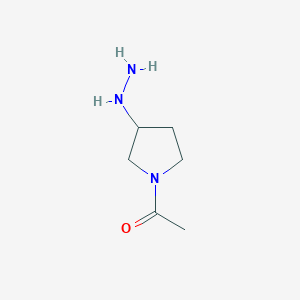
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone is an organic compound with a unique structure that includes a hydrazine group attached to a pyrrolidine ring, which is further connected to an ethanone group
準備方法
The synthesis of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of pyrrolidine with hydrazine under controlled conditions to form the hydrazinyl derivative. This intermediate is then reacted with ethanone or its derivatives to yield the final product. Industrial production methods may involve optimized reaction conditions, such as specific temperatures, pressures, and catalysts, to maximize yield and purity.
化学反応の分析
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3-Hydrazinylpyrrolidin-1-yl)ethanone involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or other proteins. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for certain targets, while the ethanone group can participate in additional chemical interactions.
類似化合物との比較
1-(3-Hydrazinylpyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(3-Pyrrolidin-1-ylphenyl)ethanone: This compound has a phenyl group instead of a hydrazine group, leading to different chemical properties and applications.
1-(Pyrrolidin-1-yl)ethanone: Lacks the hydrazine group, resulting in reduced reactivity and different biological activity.
1-(3-Pyridinyl)ethanone:
The uniqueness of this compound lies in its combination of the hydrazine group with the pyrrolidine and ethanone moieties, providing a versatile platform for various chemical and biological applications.
特性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC名 |
1-(3-hydrazinylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C6H13N3O/c1-5(10)9-3-2-6(4-9)8-7/h6,8H,2-4,7H2,1H3 |
InChIキー |
ZFPPIUTUANQLNP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methoxy-4-(3-methyl[1,2,4]triazol-1-yl)benzaldehyde](/img/structure/B13881046.png)
![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![2-[3-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B13881058.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
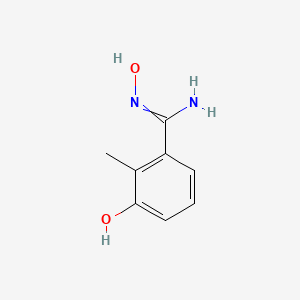
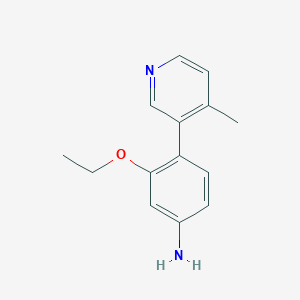
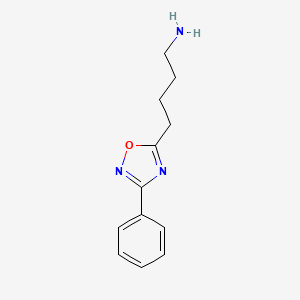
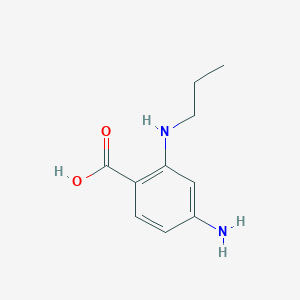
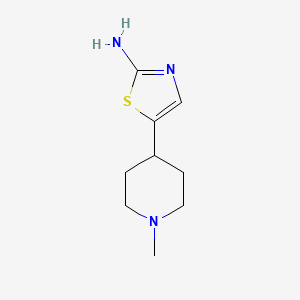
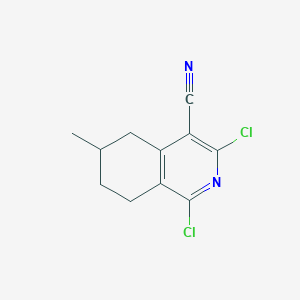

![N-methyl-1-[1-(2-methylpropyl)piperidin-2-yl]methanamine](/img/structure/B13881129.png)
